Carvedilol is a synthetic organic compound classified as a non-selective β-adrenergic blocking agent (β-blocker) with additional α1-adrenergic blocking properties. [, ] It is frequently employed in research to investigate cardiovascular diseases, particularly heart failure and hypertension. [, ] Beyond cardiovascular applications, Carvedilol is also studied for its potential in treating conditions like liver fibrosis, glaucoma, and cancer. [, , ]
Carvedilol-d5, due to its isotopic labeling, could be utilized as an internal standard in mass spectrometry-based analytical techniques for quantifying Carvedilol in biological samples. This allows for more accurate and precise measurements of Carvedilol concentrations, crucial for pharmacokinetic and pharmacodynamic studies. []
Carvedilol-d5 is a stable isotope-labeled derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and heart failure. The designation "d5" indicates that this compound contains five deuterium atoms, which are isotopes of hydrogen with an additional neutron. This modification enhances its utility in scientific research, particularly in pharmacokinetic studies and metabolic pathway analysis. The molecular formula for Carvedilol-d5 is with a molecular weight of approximately 427.5 g/mol.
Carvedilol-d5 is synthesized from Carvedilol through various deuteration techniques. It serves as a valuable reference standard in analytical chemistry and pharmacology, allowing for precise tracking of Carvedilol and its metabolites in biological systems.
Carvedilol-d5 falls under the category of pharmaceutical compounds, specifically beta-blockers. It is classified as a stable isotope-labeled compound, which distinguishes it from its non-deuterated counterparts by its unique mass properties, making it suitable for advanced analytical techniques such as mass spectrometry.
The synthesis of Carvedilol-d5 typically involves the incorporation of deuterium into the hydroxyphenyl group of the parent compound. This can be achieved through several synthetic routes, including:
The reaction conditions for synthesizing Carvedilol-d5 often require specific temperature and pressure settings to optimize yield and purity. High-performance liquid chromatography (HPLC) and mass spectrometry are typically used for quality control to verify isotopic labeling and purity levels.
The molecular structure of Carvedilol-d5 features:
Carvedilol-d5 can undergo several chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions are analyzed using HPLC and mass spectrometry to confirm their structure and purity.
Carvedilol-d5 functions similarly to its parent compound, acting as a beta-adrenergic antagonist. It inhibits catecholamines (such as epinephrine and norepinephrine) at beta-adrenergic receptors, leading to decreased heart rate and blood pressure. Additionally, it blocks alpha-1 adrenergic receptors, resulting in vasodilation and further reduction in blood pressure.
The incorporation of deuterium allows researchers to trace metabolic pathways and pharmacokinetics more accurately, providing insights into how Carvedilol interacts within biological systems .
Carvedilol-d5 has several scientific applications:
Carvedilol is a multifunctional cardiovascular drug with a molecular formula of C₂₄H₂₆N₂O₄ and molecular weight of 406.47 g/mol. This synthetic compound features a carbazole-propanolamine structure that enables its unique polypharmacology. Carvedilol functions as a non-selective β-adrenergic antagonist with additional α₁-adrenergic blocking activity, distinguishing it from conventional beta-blockers [8]. Therapeutically, it is approved for hypertension, heart failure with reduced ejection fraction (HFrEF), and left ventricular dysfunction post-myocardial infarction [8]. Beyond receptor blockade, carvedilol exhibits potent antioxidant activity by inhibiting lipid peroxidation (IC₅₀ = 5 μM) and demonstrates calcium channel blocking properties at higher concentrations [2] [10]. Its complex metabolism involves multiple cytochrome P450 enzymes, including CYP2D6 and CYP2C9, producing hydroxylated and demethylated metabolites that undergo subsequent glucuronidation [8].
Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass of protium (¹H), has emerged as a valuable tool in drug development. When strategically incorporated into pharmaceutical compounds, deuterium forms stronger carbon-deuterium bonds (C-²H) compared to carbon-hydrogen bonds (C-¹H), resulting in improved metabolic stability through the kinetic isotope effect (KIE) [2] [3]. This deuterium substitution approach serves two primary research purposes: (1) Creating metabolic probes that resist enzymatic degradation at specific molecular positions, thereby altering pharmacokinetic profiles without significant pharmacological changes; (2) Developing analytical internal standards that maintain nearly identical physicochemical properties to the parent drug while exhibiting distinct mass differences detectable via mass spectrometry. The latter application has become indispensable for accurate quantification in complex biological matrices [3] [7].
Carvedilol-d5 represents a selectively deuterated analog where five hydrogen atoms are replaced with deuterium at the propanolamine side chain, yielding the molecular formula C₂₄H₂₁D₅N₂O₄ with a molecular weight of 411.51 g/mol [2] [3]. This isotopic analog (CAS: 929106-58-1) serves as a critical research tool with three principal applications: (1) As a quantitative internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, leveraging its predictable mass shift for precise carvedilol quantification in biological samples; (2) As a metabolic tracer enabling detailed investigation of carvedilol's biotransformation pathways without altering its pharmacological activity; (3) As a molecular probe for studying deuterium isotope effects on carvedilol's pharmacokinetics and distribution patterns [3] [4] [7]. The structural preservation of carvedilol's pharmacophore ensures maintenance of its receptor binding profile while the isotopic labeling provides essential analytical advantages for advanced research applications.
Table 1: Fundamental Chemical Properties of Carvedilol and Carvedilol-d5
Property | Carvedilol | Carvedilol-d5 |
---|---|---|
Molecular Formula | C₂₄H₂₆N₂O₄ | C₂₄H₂₁D₅N₂O₄ |
Molecular Weight | 406.47 g/mol | 411.51 g/mol |
CAS Registry Number | 72956-09-3 | 929106-58-1 |
IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | 1-((9H-carbazol-4-yl)oxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-1,1,2,3,3-d5-2-ol |
Common Synonyms | Coreg®, Dilatrend®, BM-14190, SKF-105517 | Carvedilol-d5, Carvedilol pentadeuterated, BM 14190-d5 |
Therapeutic Class | Non-selective β/α-1 adrenergic blocker | Stable isotope-labeled research compound |